molecular formula C15H18ClN3O3S B1203770 Tiaramide CAS No. 32527-55-2

Tiaramide

Cat. No.: B1203770
CAS No.: 32527-55-2
M. Wt: 355.8 g/mol
InChI Key: HTJXMOGUGMSZOG-UHFFFAOYSA-N
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Comparison with Similar Compounds

Tiaramide is unique compared to other anti-inflammatory drugs due to its specific chemical structure and mechanism of action. Similar compounds include:

    Hydroxychloroquine: Another anti-inflammatory drug with a different mechanism of action.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a different chemical structure.

    Naproxen: Another NSAID with a different mechanism and structure.

This compound stands out due to its specific inhibition of prostaglandin synthesis and its unique benzothiazole structure .

Biological Activity

Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention due to its diverse biological activities, particularly in the treatment of respiratory conditions such as asthma. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound (chemical structure not provided in the sources) is primarily known for its anti-inflammatory properties. It has been studied for its potential use in managing asthma and other allergic conditions. The compound has shown promise in both preclinical and clinical settings, demonstrating efficacy in reducing symptoms associated with respiratory distress.

Pharmacological Properties

  • Anti-inflammatory Activity : this compound has been shown to inhibit allergic responses both in vitro and in vivo. It acts by modulating inflammatory pathways, which is critical in conditions like asthma where inflammation plays a central role.
  • Bronchodilator Effects : Clinical studies have indicated that this compound can improve lung function in asthmatic patients, comparable to traditional bronchodilators such as salbutamol.

Case Study: this compound in Asthma Management

A double-blind crossover study involving 35 adult asthmatic patients compared the effects of oral this compound (200 mg four times daily) with salbutamol (4 mg four times daily) and placebo. The findings are summarized in Table 1 below:

TreatmentImprovement in SymptomsPeak Expiratory Flow Rate (L/min)Patient Preference (%)
This compoundSignificantImproved significantly62
SalbutamolSignificantImproved significantly38
PlaceboMinimalNo significant change-

Both this compound and salbutamol significantly improved symptoms compared to placebo, with a higher percentage of patients preferring this compound due to fewer side effects reported during treatment .

This compound's mechanism involves the inhibition of various inflammatory mediators. It has been shown to reduce the levels of cytokines and other pro-inflammatory substances, which are often elevated in asthmatic patients. This action not only alleviates symptoms but also addresses the underlying inflammation associated with asthma .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound indicates that specific modifications to its chemical structure can enhance its biological activity. For instance, studies suggest that certain substitutions can lead to improved potency against inflammatory pathways . Understanding these relationships helps in designing more effective derivatives of this compound.

Safety and Toxicology

While this compound is generally well-tolerated, it is essential to consider its safety profile. Reports indicate that this compound has a lower incidence of side effects compared to traditional NSAIDs, making it a favorable option for long-term management of chronic conditions like asthma . However, ongoing monitoring for potential toxicological effects is crucial, especially concerning liver and kidney functions as outlined in toxicology literature .

Properties

CAS No.

32527-55-2

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C15H18ClN3O3S/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20/h1-2,9,20H,3-8,10H2

InChI Key

HTJXMOGUGMSZOG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O

melting_point

160.0 °C

Key on ui other cas no.

32527-55-2

Related CAS

35941-71-0 (mono-hydrochloride)

Synonyms

FK 1160
NTA-194
Solantal
tiaramide
tiaramide monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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